![molecular formula C22H26N4O6S B7540402 Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ECP or S-011.
Mécanisme D'action
The mechanism of action of ECP is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. ECP has been shown to inhibit the activity of several enzymes that are involved in cell proliferation, including cyclin-dependent kinases and topoisomerases.
Biochemical and Physiological Effects:
ECP has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis and the induction of apoptosis in cancer cells. ECP has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ECP in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer cell biology. However, one of the limitations of using ECP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on ECP, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the exploration of its potential as a drug delivery vehicle. Additionally, further studies are needed to fully elucidate the mechanism of action of ECP, and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of ECP involves several steps, including the reaction of 4-bromo-1-benzene sulfonamide with piperidine, followed by the reaction of the resulting product with 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amine group, followed by the reaction with ethyl chloroformate to yield ECP.
Applications De Recherche Scientifique
ECP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that ECP has potent anti-tumor activity, and can induce apoptosis in cancer cells. ECP has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and inducing cell death.
Propriétés
IUPAC Name |
ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-2-32-21(28)16-3-9-19(10-4-16)33(30,31)26-13-11-15(12-14-26)20(27)24-17-5-7-18(8-6-17)25-22(23)29/h3-10,15H,2,11-14H2,1H3,(H,24,27)(H3,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVYRZMDTOGYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.